EINECS 283-384-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-1H-benzimidazole-2-thione involves several steps. One common synthetic route includes the reaction of 5-chloro-1,3-dihydro-2H-benzimidazole-2-thione with piperidine under specific conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process. Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-Chloro-1,3-dihydro-1-(4-piperidinyl)-1H-benzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Chloro-1,3-dihydro-1-(4-piperidinyl)-1H-benzimidazole-2-thione has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-1H-benzimidazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-Chloro-1,3-dihydro-1-(4-piperidinyl)-1H-benzimidazole-2-thione can be compared with similar compounds such as:
- 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazole-2-thione
- 6-[methyl(phenylsulphonyl)amino]hexanoic acid, compound with cyclohexylamine
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-1H-benzimidazole-2-thione lies in its specific functional groups and the resulting chemical behavior .
Properties
CAS No. |
84604-99-9 |
---|---|
Molecular Formula |
C12H14ClN3S |
Molecular Weight |
267.78 g/mol |
IUPAC Name |
6-chloro-3-piperidin-4-yl-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C12H14ClN3S/c13-8-1-2-11-10(7-8)15-12(17)16(11)9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2,(H,15,17) |
InChI Key |
BEWMOLNFHXEXSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C3=C(C=C(C=C3)Cl)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.